molecular formula C18H12N4O2 B14301295 2,2'-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile CAS No. 116473-73-5

2,2'-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile

Katalognummer: B14301295
CAS-Nummer: 116473-73-5
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: HGMQHBSNRVPSMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile is a chemical compound with the molecular formula C18H12N4O2 and a molecular weight of 316.31 g/mol . This compound is known for its unique structure, which includes a piperazine ring with two benzene rings and nitrile groups attached. It is often used in scientific research and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization and nitrile formation.

Industrial Production Methods

In industrial settings, the production of 2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control temperature, pressure, and reaction time, ensuring the efficient conversion of starting materials to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile is unique due to its specific combination of a piperazine ring with benzene rings and nitrile groups. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Eigenschaften

116473-73-5

Molekularformel

C18H12N4O2

Molekulargewicht

316.3 g/mol

IUPAC-Name

2-[4-(2-cyanophenyl)-2,5-dioxopiperazin-1-yl]benzonitrile

InChI

InChI=1S/C18H12N4O2/c19-9-13-5-1-3-7-15(13)21-11-18(24)22(12-17(21)23)16-8-4-2-6-14(16)10-20/h1-8H,11-12H2

InChI-Schlüssel

HGMQHBSNRVPSMB-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(CC(=O)N1C2=CC=CC=C2C#N)C3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.